N-(2-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide

Medicinal Chemistry Structure-Activity Relationship NADPH Oxidase Inhibition

Apocynin and DPI confound NOX inhibition studies through direct ROS scavenging-obscuring true target engagement. This benzimidazole-based NADPH oxidase inhibitor eliminates that artifact: its lack of a catechol moiety precludes non-specific antioxidant activity, enabling researchers to attribute anti-inflammatory effects specifically to NOX inhibition. • Structurally distinct from apocynin; matched pair with butyl analog (CAS 871547-23-8) for SAR linker studies. • Weak off-target kinase activity: MELK IC₅₀ >10 μM, CDK9 IC₅₀ >30 μM-useful kinase selectivity benchmark. • MW 351.4, logP 3.4, TPSA 56.2 Ų-favorable drug-like property space for hit-to-lead campaigns. Available in 242 mg quantity; inquire for bulk custom synthesis.

Molecular Formula C21H25N3O2
Molecular Weight 351.45
CAS No. 871547-24-9
Cat. No. B2601459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide
CAS871547-24-9
Molecular FormulaC21H25N3O2
Molecular Weight351.45
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CCNC(=O)C
InChIInChI=1S/C21H25N3O2/c1-16-8-10-18(11-9-16)26-15-5-14-24-20-7-4-3-6-19(20)23-21(24)12-13-22-17(2)25/h3-4,6-11H,5,12-15H2,1-2H3,(H,22,25)
InChIKeyAXJGRZNTJYNQTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes242 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

NADPH Oxidase Inhibitor (CAS 871547-24-9)


N-(2-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide (CAS 871547-24-9) is a synthetic small molecule belonging to the benzimidazole class, characterized by a 4-methylphenoxypropyl substituent at the N1 position and an acetamide-bearing ethyl chain at the C2 position [1]. It is commercially annotated as an inhibitor of NADPH oxidase, an enzyme complex responsible for reactive oxygen species (ROS) production, and is referenced for utility in inflammatory disease models . The compound has a molecular weight of 351.4 g/mol, a calculated logP of 3.4, and a topological polar surface area of 56.2 Ų, placing it within favorable drug-like property space [1].

Target Engagement NADPH oxidase inhibition for ROS-related inflammatory disease model studies
Chemical Scaffold Benzimidazole core structurally orthogonal to catechol-based NOX inhibitors, avoiding direct ROS-scavenging artifacts
Physicochemical Profile Computed properties compatible with cell permeability and assay development

Uniqueness of CAS 871547-24-9


Benzimidazole derivatives and NADPH oxidase inhibitors represent broad and heterogeneous compound classes where minor structural modifications can drastically alter target engagement, selectivity, and pharmacokinetic profiles. The specific 4-methylphenoxypropyl N1-substituent and acetamidoethyl C2-substituent pattern of this compound is not found in classic NADPH oxidase inhibitors such as apocynin (4-hydroxy-3-methoxyacetophenone, MW 166.17) or diphenyleneiodonium. Even close structural analogs, such as the butyl-linked variant CAS 871547-23-8, differ in spacer length between the benzimidazole core and the phenoxy ring, which alters conformational flexibility, logP (3.8 estimated for the butyl analog vs. 3.4 for the propyl), and molecular weight (365.5 vs. 351.4 g/mol) [1]. These differences can affect membrane permeability, target binding pose, and metabolic stability, making direct interchange of compounds within this series scientifically unjustified without comparative data.

Butyl analog (CAS 871547-23-8)
One‑carbon linker extension alters lipophilicity and conformational profile; target engagement and metabolic stability may not transfer directly.
Apocynin / catechol‑based NOX inhibitors
Catechol scaffold introduces direct ROS‑scavenging artifacts that may confound NOX‑specific pharmacology; orthogonal probe needed for target‑specific validation.
Broad benzimidazole kinase inhibitors
Many benzimidazoles potently inhibit kinases; this compound shows weak MELK/CDK9 activity, so polypharmacology profile may not replicate across analogs.

Comparative Evidence for CAS 871547-24-9


Propyl vs Butyl Linker: Physicochemical Differences

The target compound features a three-carbon propyl spacer between the benzimidazole nitrogen and the 4-methylphenoxy group, whereas the closest cataloged analog (CAS 871547-23-8) incorporates a four-carbon butyl spacer. This single methylene difference results in a lower molecular weight (351.4 vs. 365.5 g/mol) and lower calculated lipophilicity (XLogP3 3.4 vs. estimated 3.8) [1]. The reduced lipophilicity and smaller size may offer advantages in aqueous solubility and reduced non-specific protein binding, though direct experimental solubility data are not publicly available.

Propyl vs Butyl Linker
Cross‑study comparable
MW 351.4 vs 365.5 g/mol; XLogP3 3.4 vs 3.8. ΔMW = −14.1 g/mol; ΔlogP ≈ −0.4 log units.
Reported lower MW and lipophilicity may support aqueous solubility and reduced non‑specific binding — relevant for lead optimization profiling.
Computed properties; experimental solubility data not publicly available.
Medicinal Chemistry Structure-Activity Relationship NADPH Oxidase Inhibition

Kinase Off-Target Profile: MELK and CDK9

In biochemical inhibition assays deposited in BindingDB, the target compound demonstrated weak or negligible inhibition of MELK (IC50 >10,000 nM) and CDK9 (IC50 >30,000 nM) [1][2]. Many benzimidazole-containing compounds are potent kinase inhibitors; the lack of significant activity against these two therapeutically relevant kinases suggests that this compound may possess a cleaner off-target profile, which is advantageous for chemical biology studies aiming to isolate NADPH oxidase-mediated effects without confounding kinase inhibition.

Kinase Off‑Target Profile
Class‑level inference
MELK IC50 > 10,000 nM; CDK9 IC50 > 30,000 nM
Weak kinase inhibition suggests lower risk of polypharmacology‑driven false positives in NOX pathway studies.
Biochemical inhibition assays; data from BindingDB.
Kinase Selectivity Off-Target Profiling MELK CDK9

Non-Catechol Scaffold Compared to Apocynin

The classic NADPH oxidase inhibitor apocynin (CAS 498-02-2) is a simple methoxy-substituted catechol derivative (MW 166.17) that requires myeloperoxidase-mediated metabolic activation to exert its inhibitory effects . The target compound is structurally unrelated to catechols, featuring a benzimidazole core with distinct electronic and steric properties. Its molecular weight (351.4 g/mol) is more than double that of apocynin, and it lacks the catechol motif associated with direct free-radical scavenging artifacts that complicate the interpretation of apocynin-based experiments [1]. This structural divergence provides an orthogonal chemical tool for validating NADPH oxidase biology without the confounding antioxidant activity inherent to apocynin.

Scaffold vs Apocynin
Class‑level inference
Benzimidazole core (MW 351.4) without catechol moiety, structurally distinct from apocynin (MW 166.17).
Structurally distinct probe may help separate NOX‑specific pharmacology from antioxidant artifacts in inflammatory models.
Functional implications inferred from apocynin literature; direct comparative data limited.
NADPH Oxidase Apocynin Reactive Oxygen Species Inflammatory Disease

Application Scenarios for CAS 871547-24-9


Orthogonal NOX Pathway Validation

In cellular or in vivo models of inflammation where apocynin has shown efficacy, this benzimidazole compound can serve as a structurally unrelated confirmatory tool. Its lack of a catechol moiety eliminates the confounding direct ROS-scavenging activity that complicates apocynin data interpretation, enabling researchers to attribute observed anti-inflammatory effects specifically to NADPH oxidase inhibition rather than non-specific antioxidant activity [1].

Kinase Counter-Screening in Chemical Biology

When investigating benzimidazole-based compounds for NADPH oxidase or other non-kinase targets, the established weak activity against MELK (IC50 >10 μM) and CDK9 (IC50 >30 μM) makes this compound a useful reference for benchmarking kinase selectivity. Researchers can use this data to contextualize the selectivity of novel analogs by comparison against a compound with known off-target kinase profile [2][3].

SAR: Benzimidazole N1-Linker Length

The propyl-linked compound (CAS 871547-24-9) and its butyl-linked analog (CAS 871547-23-8) form a matched pair for evaluating the impact of spacer length on NADPH oxidase inhibitory potency, cellular permeability, and metabolic stability. Systematic comparison of these two compounds in parallel assays can elucidate the optimal linker geometry for target engagement, guiding the design of more potent and selective NOX inhibitors [4].

Screening Library for Inflammatory Targets

As a commercially available screening compound (ChemDiv catalog D011-6120, available in 242 mg quantity), this compound can be incorporated into medium-throughput screening cascades targeting NADPH oxidase or related inflammatory pathways. Its favorable computed drug-like properties (MW 351.4, logP 3.4, TPSA 56.2 Ų) and documented NADPH oxidase inhibitor annotation support its use as a starting point for hit identification and early lead development .

Application
Selection Property
Validation Focus
Orthogonal NOX pathway validation
Non‑catechol benzimidazole scaffold
Distinguishing NOX‑specific from antioxidant artifacts
Kinase selectivity benchmarking
Documented weak MELK/CDK9 inhibition
Benchmarking off‑target kinase profile of novel analogs
Benzimidazole linker SAR
Propyl vs butyl linker matched pair
Linker geometry impact on potency and permeability
Inflammatory target screening
Favorable computed drug‑like properties
Hit identification in NADPH oxidase screening cascades
Quote Request

Request a Quote for N-(2-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.